![molecular formula C18H14ClN3O2S2 B320833 N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide](/img/structure/B320833.png)
N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide is a complex organic compound with the molecular formula C18H14ClN3O4S3. It is known for its unique structure, which includes a benzothiophene core, a chloro substituent, and an acetylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Substituent: The chloro substituent is introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Acetylamino Group: The acetylamino group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Carbamothioyl Group: The final step involves the formation of the carbamothioyl group through a reaction with thiocarbamoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide: Similar in structure but may have different substituents or functional groups.
This compound: Another similar compound with variations in the benzothiophene core or substituents.
Uniqueness
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for further study and development .
Eigenschaften
Molekularformel |
C18H14ClN3O2S2 |
|---|---|
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
N-[(4-acetamidophenyl)carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H14ClN3O2S2/c1-10(23)20-11-6-8-12(9-7-11)21-18(25)22-17(24)16-15(19)13-4-2-3-5-14(13)26-16/h2-9H,1H3,(H,20,23)(H2,21,22,24,25) |
InChI-Schlüssel |
LGQFBLOLTTYFRN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-cyanophenyl)carbamothioyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B320751.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B320752.png)
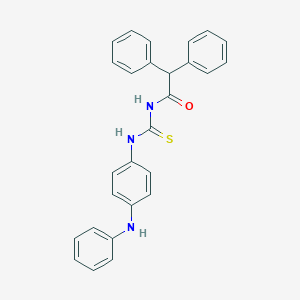
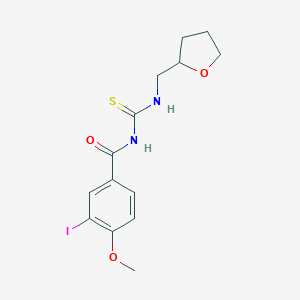
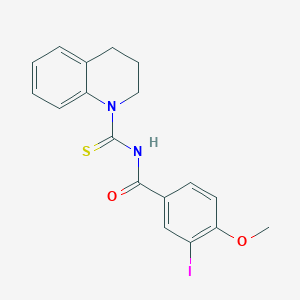
![N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B320757.png)

![4-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320763.png)
![2-{[(2-furoylamino)carbothioyl]amino}-N-phenylbenzamide](/img/structure/B320767.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320768.png)
![N-(2-furoyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320773.png)
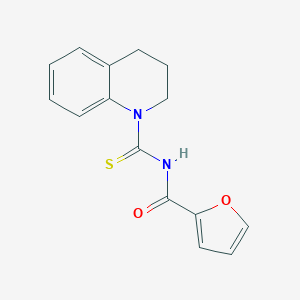
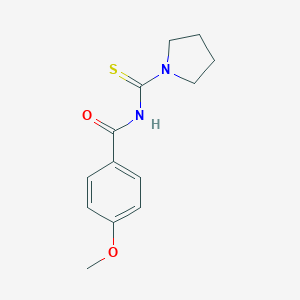
![N-[(3-cyanophenyl)carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B320778.png)
